Ácido 2-(3,3-difluoropiperidin-1-il)nicotínico

Descripción general

Descripción

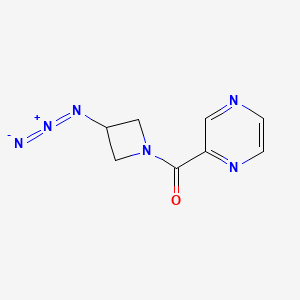

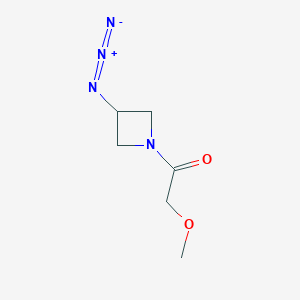

2-(3,3-Difluoropiperidin-1-yl)nicotinic acid is a useful research compound. Its molecular formula is C11H12F2N2O2 and its molecular weight is 242.22 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Desarrollo de Fármacos Farmacéuticos

Ácido 2-(3,3-difluoropiperidin-1-il)nicotínico: es un derivado de piperidina, que es un bloque de construcción crucial en la química medicinal. Las estructuras de piperidina se encuentran en más de veinte clases de productos farmacéuticos, incluidos analgésicos, antipsicóticos y antihistamínicos . El grupo difluoropiperidinilo puede mejorar la estabilidad metabólica y la biodisponibilidad de los agentes terapéuticos, lo que convierte a este compuesto en un activo valioso en el diseño de nuevos fármacos.

Trastornos del Sistema Nervioso Central

Debido a la similitud estructural con la nicotina, este compuesto puede interactuar con los receptores nicotínicos de acetilcolina, que están implicados en varios trastornos del sistema nervioso central (SNC). La investigación sobre análogos del ácido nicotínico podría conducir al desarrollo de tratamientos para la enfermedad de Alzheimer, la esquizofrenia y la adicción .

Oncología

La porción de piperidina es una característica común en moléculas con propiedades anticancerígenas. La introducción del grupo difluoropiperidinilo en derivados del ácido nicotínico podría conducir potencialmente a compuestos con una eficacia mejorada en el tratamiento del cáncer al dirigirse a vías específicas involucradas en el crecimiento tumoral y la metástasis .

Enfermedades Cardiovasculares

El ácido nicotínico y sus derivados se han explorado por sus beneficios cardiovasculares, particularmente en la regulación lipídica y la prevención de la aterosclerosis. La sustitución de difluoropiperidinilo podría modificar la farmacocinética de estos compuestos, lo que podría conducir a nuevos tratamientos para enfermedades cardiovasculares .

Agentes Antiinfecciosos

Los derivados de piperidina han mostrado actividad contra una gama de agentes infecciosos. La modificación estructural del ácido nicotínico con un grupo difluoropiperidinilo podría mejorar las propiedades antimicrobianas, ofreciendo una nueva vía para el desarrollo de fármacos antiinfecciosos .

Analgésicos y Agentes Antiinflamatorios

El anillo de piperidina es una característica en muchos analgésicos y antiinflamatorios. La investigación sobre This compound podría descubrir nuevos medicamentos para aliviar el dolor con posibles efectos secundarios menores y una eficacia mejorada .

Enfermedades Neurodegenerativas

Los compuestos que modulan los receptores nicotínicos de acetilcolina son de interés en el tratamiento de enfermedades neurodegenerativas. El grupo difluoropiperidinilo en este compuesto podría influir en la unión al receptor y la eficacia, proporcionando una vía para el descubrimiento de nuevas terapias para afecciones como la enfermedad de Parkinson .

Trastornos Metabólicos

El ácido nicotínico es conocido por su papel en el tratamiento de la dislipidemia. Derivados como This compound pueden ofrecer mecanismos de acción alternativos o perfiles farmacológicos mejorados para el manejo de trastornos metabólicos como la diabetes y la obesidad .

Mecanismo De Acción

Target of Action

Nicotinic acid acts through its receptor on adipocytes

Mode of Action

The interaction of nicotinic acid with its targets leads to the regulation of the formation and release of adipokines . The mode of action for “2-(3,3-Difluoropiperidin-1-yl)nicotinic acid” could be similar, but this is speculative and would need to be confirmed through experimental studies.

Biochemical Pathways

The biochemical pathways affected by nicotinic acid involve the synthesis of triglycerides

Result of Action

The molecular and cellular effects of nicotinic acid’s action include the regulation of adipokines and a decrease in the production of low-density lipoproteins

Análisis Bioquímico

Biochemical Properties

2-(3,3-Difluoropiperidin-1-yl)nicotinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinic acid receptors, which are involved in various metabolic pathways . The nature of these interactions often involves binding to the active sites of enzymes or receptors, leading to either inhibition or activation of their functions. This compound’s ability to modulate enzyme activity makes it a valuable tool in studying metabolic processes and developing therapeutic agents.

Cellular Effects

2-(3,3-Difluoropiperidin-1-yl)nicotinic acid affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the phosphatidylinositol-3 kinase (PI3K) signaling pathway, which is crucial for cell growth and survival . Additionally, this compound can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins. These effects on cellular metabolism and signaling pathways highlight its potential as a research tool and therapeutic agent.

Molecular Mechanism

The molecular mechanism of 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic functions . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions are crucial for understanding its effects on cellular processes and developing targeted therapies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies. For example, prolonged exposure to this compound can lead to changes in cell proliferation and differentiation. Understanding these temporal effects is essential for designing experiments and interpreting results accurately.

Dosage Effects in Animal Models

The effects of 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating metabolic pathways and improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies.

Metabolic Pathways

2-(3,3-Difluoropiperidin-1-yl)nicotinic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in these pathways. For instance, it can influence the pyridine nucleotide cycle, which is crucial for maintaining cellular energy balance . Additionally, this compound can affect metabolic flux and metabolite levels by modulating enzyme activity. Understanding these metabolic pathways is vital for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

The transport and distribution of 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins. These processes are essential for understanding its bioavailability and pharmacokinetics.

Subcellular Localization

The subcellular localization of 2-(3,3-Difluoropiperidin-1-yl)nicotinic acid is influenced by targeting signals and post-translational modifications. It may be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum . These localization patterns can affect its activity and function, as different cellular compartments provide distinct microenvironments. Understanding the subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.

Propiedades

IUPAC Name |

2-(3,3-difluoropiperidin-1-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2N2O2/c12-11(13)4-2-6-15(7-11)9-8(10(16)17)3-1-5-14-9/h1,3,5H,2,4,6-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGOMPLFJNIEVPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=C(C=CC=N2)C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

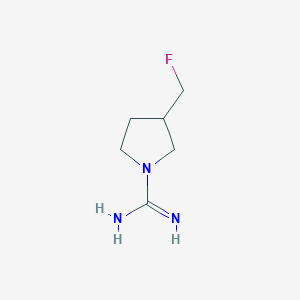

![(3-hydroxyazetidin-1-yl)(2-methyl-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B1476438.png)